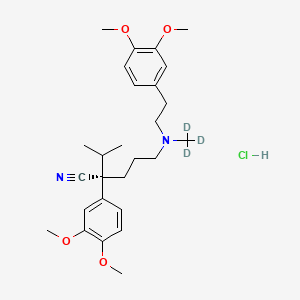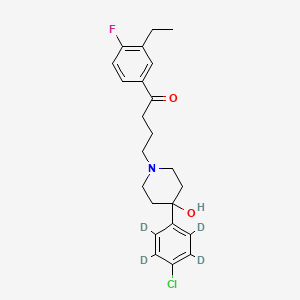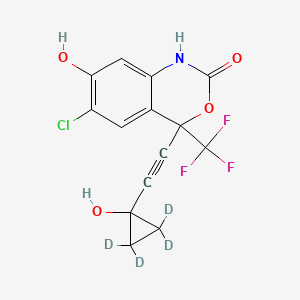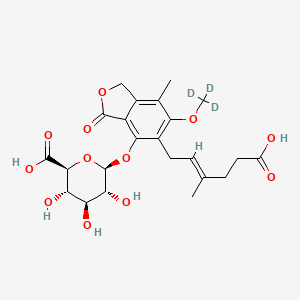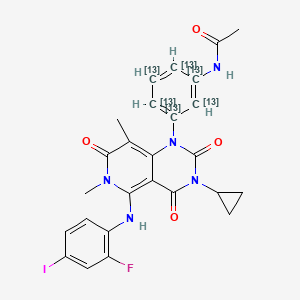
Trametinib-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trametinib-13C6 is a labeled version of Trametinib, a second-generation small molecule inhibitor of mitogen-activated protein kinase (MEK) kinase. Trametinib is an orally active inhibitor that selectively targets MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway. This pathway plays a critical role in regulating various cellular activities, including cell proliferation, survival, differentiation, motility, and angiogenesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trametinib involves multiple steps, including the formation of key intermediates and the final coupling reactions. One of the key intermediates is 5-(2-fluoro-4-iodophenylamino)-1-(3-aminophenyl)-3-cyclopropyl-6,8-dimethylpyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione hydrochloride. This intermediate is synthesized through a series of reactions involving cyclopropanation, iodination, and amination .
Industrial Production Methods
The industrial production of Trametinib involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific solvents, catalysts, and purification techniques to isolate the final product. The key objective is to develop a safe, economical, efficient, scalable, and reproducible synthetic route .
化学反応の分析
Types of Reactions
Trametinib undergoes various chemical reactions, including:
Oxidation: Trametinib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the Trametinib molecule.
Substitution: Substitution reactions, such as halogenation, can be used to introduce or replace specific functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions often use reagents like thionyl chloride and iodine.
Major Products Formed
The major products formed from these reactions include various derivatives of Trametinib, which can be used for further research and development .
科学的研究の応用
Trametinib-13C6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Trametinib in various samples.
Biology: Employed in studies to understand the biological effects of MEK inhibition on cellular processes.
Medicine: Used in preclinical and clinical studies to evaluate the efficacy and safety of Trametinib in treating various cancers, including melanoma and colorectal cancer.
Industry: Utilized in the development of new therapeutic agents and in the optimization of synthetic routes for large-scale production .
作用機序
Trametinib-13C6 exerts its effects by inhibiting MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway. This inhibition leads to the suppression of downstream signaling, resulting in decreased cell proliferation, cell cycle arrest, and induction of apoptosis. The molecular targets of Trametinib include the serine/threonine and tyrosine residues within the activation loop of MEK1 and MEK2 .
類似化合物との比較
Similar Compounds
Cobimetinib: Another MEK inhibitor with similar mechanisms of action but different pharmacokinetic properties.
Binimetinib: A MEK inhibitor used in combination with other targeted therapies for the treatment of specific cancers.
Dabrafenib: Often used in combination with Trametinib for enhanced therapeutic efficacy in BRAF-mutant cancers.
Uniqueness
Trametinib-13C6 is unique due to its labeled carbon atoms, which make it particularly useful in research applications requiring precise quantification and tracking of the compound. Its high selectivity for MEK1 and MEK2, along with its ability to induce autophagy and apoptosis, distinguishes it from other similar compounds .
特性
分子式 |
C26H23FIN5O4 |
|---|---|
分子量 |
621.4 g/mol |
IUPAC名 |
N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetamide |
InChI |
InChI=1S/C26H23FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34)/i4+1,5+1,6+1,12+1,16+1,18+1 |
InChIキー |
LIRYPHYGHXZJBZ-YGELHQHLSA-N |
異性体SMILES |
CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2[13C]4=[13CH][13CH]=[13CH][13C](=[13CH]4)NC(=O)C)C5CC5 |
正規SMILES |
CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


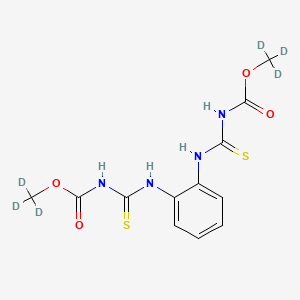
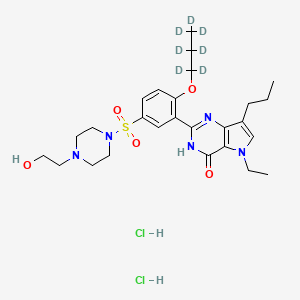
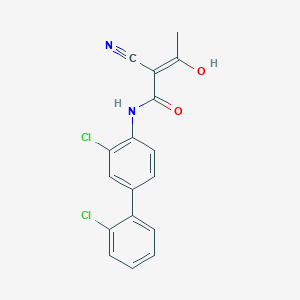
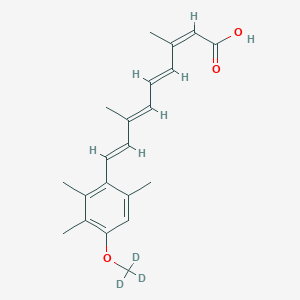
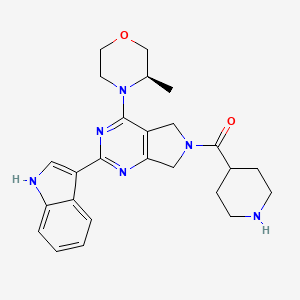

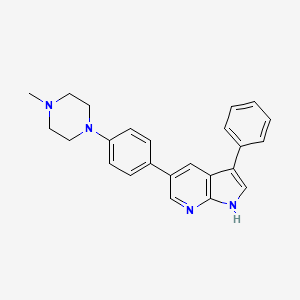
![N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B12423228.png)
